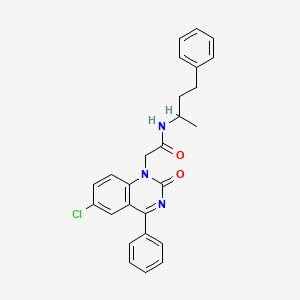

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenylbutan-2-yl)acetamide

Description

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenylbutan-2-yl)acetamide features a quinazolinone core substituted with a chlorine atom at position 6 and a phenyl group at position 4. The acetamide moiety is attached to the 1-position of the quinazolinone ring, with its nitrogen further substituted by a 4-phenylbutan-2-yl group. The structural complexity of this compound suggests its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where the quinazolinone scaffold is known to interact .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O2/c1-18(12-13-19-8-4-2-5-9-19)28-24(31)17-30-23-15-14-21(27)16-22(23)25(29-26(30)32)20-10-6-3-7-11-20/h2-11,14-16,18H,12-13,17H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPVUAVHFNBXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a quinazoline core with various substituents that may influence its biological activity. The presence of the chloro group and the acetamide moiety enhances its potential as a pharmacologically active agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Quinazoline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases, which could lead to reduced tumor growth.

- Receptor Binding : The compound's structural features may enhance its binding affinity to target receptors involved in inflammatory responses or cancer progression.

Antitumor Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown moderate inhibitory effects on cancer cell lines at low micromolar concentrations.

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | Hap-1 (CML) | 5.0 | High cytotoxicity observed |

| Compound B | HeLa (Cervical) | 10.0 | Moderate cytotoxicity |

| Compound C | MCF7 (Breast) | 15.0 | Low cytotoxicity |

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. Studies showed that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 1.5 |

| Compound E | Escherichia coli | 1.0 |

| Compound F | Bacillus subtilis | 1.4 |

Case Studies

- Study on Kinase Inhibition : Research conducted on related quinazoline compounds demonstrated that modifications to the side chain can significantly affect their kinase inhibitory activity. For example, a study found that a dimethylamino substitution led to enhanced activity compared to other substitutions .

- Antitumor Efficacy : A recent investigation into the antitumor effects of quinazoline derivatives indicated that compounds with methoxy phenyl substitutions exhibited superior cytotoxicity against leukemia cell lines compared to their counterparts lacking such modifications .

Comparative Analysis with Similar Compounds

The structural diversity among quinazoline derivatives leads to varied biological activities. The following table summarizes some similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | Quinazoline core with phenyl group | Less complex than the target compound |

| N-(4-Chlorophenyl)-2-(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon)thioacetamide | Similar quinazoline structure | Exhibits strong antitumor activity |

Comparison with Similar Compounds

Core Heterocycle Variations

The quinazolinone core distinguishes the target compound from quinoline derivatives (e.g., 2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide, IC₅₀ = 12.53 ± 0.18 μM ). The quinazolinone’s additional nitrogen and carbonyl group may enhance hydrogen-bonding interactions compared to the single nitrogen in quinoline. This difference could alter binding affinities in biological targets, such as proteases or kinases.

Substituent Effects on the Core

Acetamide Substituent Diversity

The 4-phenylbutan-2-yl group in the target compound contrasts with smaller or heteroaromatic substituents in analogues:

- Furan-2-ylmethyl (): Introduces a polar heterocycle, possibly improving solubility but reducing metabolic stability due to furan’s susceptibility to oxidation .

- 4-Ethylphenyl (CAS 941982-51-0): A simpler aromatic substituent that may enhance rigidity and π-π interactions compared to the flexible phenylbutan-2-yl chain .

- Piperidin-4-ylidene (): Found in patent compounds, this nitrogen-containing group could participate in charge-transfer interactions or act as a hydrogen bond acceptor .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Table 2: Impact of Acetamide Substituents

Research Findings and Implications

- Quinazolinone vs. Quinoline: The target’s quinazolinone core may offer superior hydrogen-bonding capacity compared to quinoline derivatives, as seen in the higher activity of analogous quinazolinones in protease inhibition .

- Role of Chlorine : The 6-chloro substituent is conserved in active analogues, suggesting its critical role in electronic modulation or steric positioning .

- Substituent Flexibility : The 4-phenylbutan-2-yl group’s branched structure may improve membrane penetration but could also increase off-target interactions due to its bulkiness.

Q & A

Q. What are the common synthetic routes for preparing 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenylbutan-2-yl)acetamide?

A typical synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reaction : Reacting chloro-nitrobenzene derivatives with alcohols under alkaline conditions to form intermediates .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Coupling the amine intermediate with cyanoacetic acid or related reagents using condensing agents like DCC (dicyclohexylcarbodiimide) . Key variables include pH control during substitution and temperature optimization during condensation.

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- NMR spectroscopy : Analyze - and -NMR to confirm hydrogen and carbon environments, focusing on shifts for the quinazolinone core (δ 6.5–8.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .

- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carbonyl oxygen and adjacent methyl groups) .

- HRMS : Confirm molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound’s solubility is influenced by its hydrophobic quinazolinone and phenyl groups. Preliminary testing in DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) is recommended for stock solutions. For biological assays, dilute in aqueous buffers with ≤1% organic solvent to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalyst screening : Test Lewis acids (e.g., AlCl) for condensation steps, as used in analogous acetamide syntheses .

- Temperature gradients : Perform condensation reactions at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) or recrystallization from ethanol . Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can contradictions in bioactivity data be resolved when testing this compound against kinase targets?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to confirm IC consistency .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Structural analogs : Compare activity with derivatives lacking the 6-chloro or phenylbutan-2-yl groups to pinpoint pharmacophores .

Q. What strategies address stereochemical challenges in synthesizing the 4-phenylbutan-2-yl moiety?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during alkylation to control stereochemistry .

- HPLC resolution : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) .

- Circular dichroism (CD) : Confirm enantiopurity post-synthesis .

Q. What computational methods predict the compound’s binding affinity for specific biological targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17) to model interactions with the quinazolinone core .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy) on activity using datasets from PubChem .

Methodological Notes

- Controlled synthesis : Follow protocols from peer-reviewed patents (e.g., substitution under N atmosphere to prevent oxidation) .

- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide, δ 2.1 ppm for methyl groups) .

- Safety : Handle chloro intermediates in fume hoods with nitrile gloves; refer to SDS guidelines for acetamide toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.